6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile, also known as 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile, is a chemical compound with the molecular formula and a molecular weight of approximately 211.22 g/mol. This compound is classified under bipyridine derivatives and is recognized for its pharmacological properties, particularly as a phosphodiesterase inhibitor. It is commonly used in clinical settings as a cardiotonic agent due to its ability to enhance cardiac contractility and vasodilation.
The synthesis of 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile typically involves multi-step organic synthesis techniques. One common approach includes:
A notable method for synthesizing this compound includes the Suzuki-Miyaura coupling, which facilitates carbon-carbon bond formation using palladium catalysts. The optimization of reaction conditions such as temperature, solvent choice, and catalyst concentration is crucial for maximizing yield and purity.
The molecular structure of 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile features a bipyridine framework with a carbonitrile group at one position and a keto group at another. Its structural representation can be depicted using SMILES notation: N#CC1=CC(C2=CC=NC=C2)=C(C)NC1=O
.
Key structural data includes:
6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile can participate in various chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions such as temperature and solvent must be controlled to achieve desired reaction outcomes .
The mechanism of action for 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile primarily involves the inhibition of phosphodiesterase type III enzymes in cardiac and vascular smooth muscle tissues. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), resulting in enhanced intracellular calcium levels and improved myocardial contractility.
Clinical studies indicate that this compound exhibits dose-dependent increases in left ventricular pressure rates and forearm blood flow during therapeutic use .
Relevant safety data indicates that it poses certain hazards (GHS classification) and should be handled with care due to potential toxicity concerns .
The primary application of 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile lies in its use as a therapeutic agent in treating heart failure. It acts as a positive inotropic agent that improves cardiac output without significantly increasing heart rate. Additionally, it has applications in research settings focused on cardiovascular pharmacology due to its unique mechanism involving cAMP modulation .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9